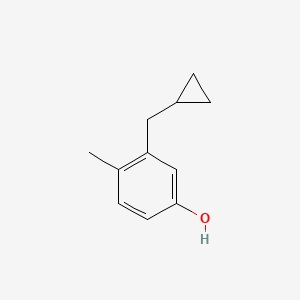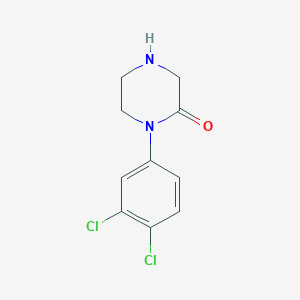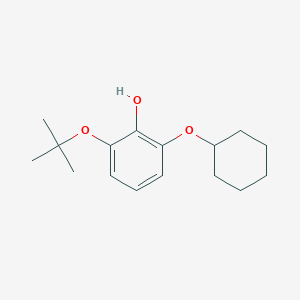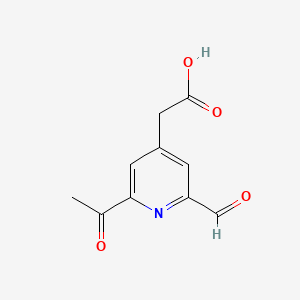
1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol It is characterized by the presence of tert-butyl, cyclopropoxy, and isopropoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene involves several steps, typically starting with the preparation of the benzene ring and subsequent introduction of the tert-butyl, cyclopropoxy, and isopropoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Friedel-Crafts Alkylation: Introduction of the tert-butyl group using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chemical Reactions Analysis
1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether groups, where nucleophiles such as halides or amines replace the alkoxy groups. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene can be compared with other similar compounds, such as:
1-Tert-butyl-2-cyclopropoxy-4-isopropoxybenzene: Similar in structure but with different positions of the substituents on the benzene ring.
4-Tert-butyl-2-cyclopropoxy-1-isopropoxybenzene: Another isomer with a different arrangement of the substituents. These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-tert-butyl-4-cyclopropyloxy-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)17-15-10-13(18-12-6-7-12)8-9-14(15)16(3,4)5/h8-12H,6-7H2,1-5H3 |
InChI Key |
FAOHPGUIZXVHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC2CC2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14850541.png)




![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14850557.png)
![1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone](/img/structure/B14850567.png)




